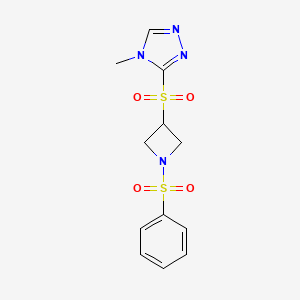

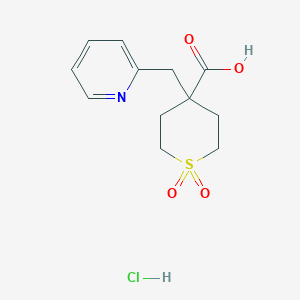

![molecular formula C10H10FN3O B2534852 [1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]methanol CAS No. 1710202-84-8](/img/structure/B2534852.png)

[1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]methanol

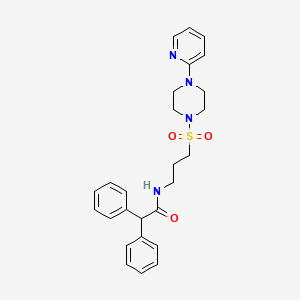

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

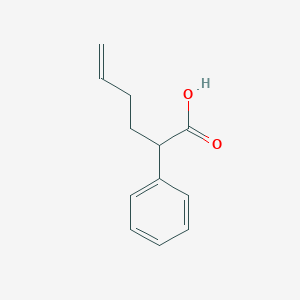

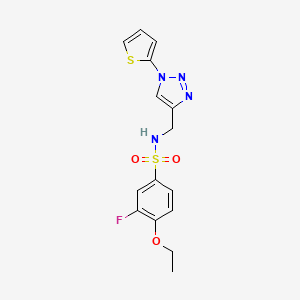

[1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]methanol, also known as FMT, is a chemical compound with potential applications in scientific research. This triazole derivative has gained significant attention due to its unique properties, including its ability to act as a potential therapeutic agent in various diseases.

Scientific Research Applications

Catalyst- and Solvent-Free Synthesis

An efficient approach for the regioselective synthesis of heterocyclic amides was developed, highlighting the strategic use of 1H-1,2,4-triazole derivatives as intermediates in catalyst- and solvent-free conditions. This method underscores the significance of 1H-1,2,4-triazoles in synthetic chemistry for creating complex molecules under environmentally friendly conditions (Moreno-Fuquen et al., 2019).

Structural Analysis through Crystallography

Crystallographic studies provide insights into the molecular conformations and intermolecular interactions of triazole derivatives. Such analyses are crucial for understanding the structural basis of their chemical behavior and potential applications in material science and drug design (Goh et al., 2010).

Catalysis in Organic Synthesis

The synthesis of a tris(triazolyl)methanol ligand and its application in catalyzing the Huisgen 1,3-dipolar cycloaddition demonstrates the utility of triazole derivatives in facilitating organic reactions under mild conditions. This highlights their role in increasing the efficiency and selectivity of chemical transformations (Ozcubukcu et al., 2009).

Application in Liquid Crystals and Electrochemistry

Aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives were synthesized and characterized, displaying liquid crystal behaviors and electrochemical properties. These findings suggest the potential use of triazole derivatives in the development of new materials for electronic and display technologies (Zhao et al., 2013).

Fluorescent Sensors

Bis-triazole-coupled polyoxyethylenes synthesized under "click" conditions showed selective quenching by Hg2+ and Ag+ in methanol solution, indicating the potential of triazole derivatives as components in fluorescent chemosensors for metal ion detection (Hung et al., 2009).

Mechanism of Action

Target of Action

Many bioactive aromatic compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors can include various enzymes, ion channels, and protein complexes within the cell.

Mode of Action

The compound may interact with its targets through various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and ionic interactions. This can lead to changes in the conformation or activity of the target, which can then influence cellular processes .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For example, indole derivatives have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The molecular and cellular effects of the compound’s action can vary widely depending on the specific targets and pathways involved. For example, if the compound has anti-inflammatory activity, it might reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells .

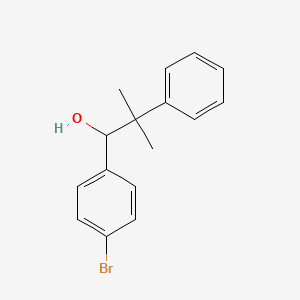

properties

IUPAC Name |

[1-(3-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3O/c1-7-12-10(6-15)13-14(7)9-4-2-3-8(11)5-9/h2-5,15H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYGMSCKPHYGNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC(=CC=C2)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2-Chloro-4-fluorobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2534782.png)

![7-(furan-2-yl)-2-methyl-5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2534788.png)

![1-[1-(4-Fluorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2534790.png)